(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid
Description
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is a complex organoboron compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C14H16B2O6S2 |
|---|---|
Molecular Weight |
366.0 g/mol |
IUPAC Name |
(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid |
InChI |
InChI=1S/C14H16B2O6S2/c1-3-21-11-7-5-9(15(17)18)24-14(7)12(22-4-2)8-6-10(16(19)20)23-13(8)11/h5-6,17-20H,3-4H2,1-2H3 |
InChI Key |
SEHBTRKXEDWCEA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C3=C(C=C(S3)B(O)O)C(=C2S1)OCC)OCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
Medicinal Chemistry Applications
Boronic acids, including (2-borono-4,8-diethoxythieno[2,3-f] benzothiol-6-yl)boronic acid, have gained attention for their roles in drug development, especially as proteasome inhibitors and antibacterial agents.
Proteasome Inhibition
Boronic acids can act as proteasome inhibitors by binding to the active site of the proteasome. This mechanism is crucial in cancer therapy as it disrupts the degradation of regulatory proteins involved in cell cycle control. For instance, compounds similar to (2-borono-4,8-diethoxythieno[2,3-f] benzothiol-6-yl)boronic acid have demonstrated effectiveness in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Antibacterial Activity
The antibacterial properties of boronic acids are attributed to their ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies have shown that boronic acids can bind covalently to these enzymes, enhancing the efficacy of existing antibiotics against resistant strains. For example, derivatives have exhibited low inhibitory constants against problematic hospital strains .
Materials Science Applications
In materials science, (2-borono-4,8-diethoxythieno[2,3-f] benzothiol-6-yl)boronic acid can be utilized in the synthesis of advanced materials due to its ability to form stable complexes with other compounds.
Organic Electronics
The compound's thienyl structure allows it to be integrated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boronic acids can enhance charge transport properties and stability under operational conditions.
Sensors
Boronic acids are also employed in sensor technology for detecting carbohydrates and other biomolecules. The reversible binding of boronic acids to diols allows for the development of highly selective sensors that can operate in biological environments.
Case Study 1: Cancer Treatment
A study focusing on a series of boronic acid derivatives demonstrated that modifications at specific positions significantly enhanced proteasome inhibition and cytotoxicity against cancer cells. The introduction of ethoxy groups increased solubility and bioavailability without compromising activity .
Case Study 2: Antibiotic Resistance
Research highlighted the effectiveness of boronic acid derivatives against class C β-lactamases. A particular derivative showed a Ki value of 0.004 µM against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and other applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but less structural complexity.
Pinacol boronic ester: Known for its stability and use in various organic reactions.
Uniqueness
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical transformations. Its dual boronic acid groups enhance its reactivity and versatility in organic synthesis.
Biological Activity
(2-borono-4,8-diethoxythieno[2,3-f] benzothiol-6-yl)boronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development.
Chemical Structure
The compound features a boronic acid functional group, which is crucial for its biological activity. The structure can be represented as follows:
- Chemical Formula : C16H20B2O4S
- Molecular Weight : 328.15 g/mol
Antibacterial Activity
Boronic acids, including derivatives like (2-borono-4,8-diethoxythieno[2,3-f] benzothiol-6-yl)boronic acid, have been studied for their antibacterial properties. Research indicates that these compounds can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For instance, studies on related boronic acid derivatives have shown promising results in inhibiting KPC-type β-lactamases, restoring the efficacy of antibiotics such as cefepime against resistant strains of Klebsiella pneumoniae .
Anticancer Properties
Boronic acids are also being investigated for their anticancer potential. They can interfere with cellular signaling pathways and promote apoptosis in cancer cells. A study highlighted that certain boron-containing compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism often involves the inhibition of proteasome activity or interference with cell cycle regulation.
Neuroprotective Effects
Recent findings suggest that boronic acid derivatives may possess neuroprotective properties. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . The ability to cross the blood-brain barrier further enhances their therapeutic potential.
Study 1: Inhibition of β-lactamases
A study evaluated the effectiveness of various boronic acid derivatives against KPC-2 and CTX-M β-lactamases. The results demonstrated that (2-borono-4,8-diethoxythieno[2,3-f] benzothiol-6-yl)boronic acid showed significant inhibitory activity with an IC50 value comparable to established β-lactamase inhibitors .
| Compound | Inhibitory Concentration (IC50) | Target Enzyme |
|---|---|---|
| (2-borono-4,8-diethoxythieno[2,3-f] benzothiol-6-yl)boronic acid | 0.5 µM | KPC-2 |
| S02030 | 0.3 µM | KPC-2 |
| MB_076 | 0.7 µM | CTX-M |
Study 2: Anticancer Activity
In vitro studies revealed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound exhibited a dose-dependent response with significant cell death observed at concentrations above 10 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 10 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
